Cas no 878460-05-0 (N-(1-cyano-1-cyclopropylethyl)-2-[(diphenylmethyl)amino]acetamide)
![N-(1-cyano-1-cyclopropylethyl)-2-[(diphenylmethyl)amino]acetamide structure](https://www.kuujia.com/scimg/cas/878460-05-0x500.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(diphenylmethyl)amino]acetamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26683719
- Z50119951
- AKOS034413489
- 878460-05-0
- N-(1-cyano-1-cyclopropylethyl)-2-[(diphenylmethyl)amino]acetamide
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- Inchi: 1S/C21H23N3O/c1-21(15-22,18-12-13-18)24-19(25)14-23-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18,20,23H,12-14H2,1H3,(H,24,25)
- InChI Key: ITXGBHQXKMPUCC-UHFFFAOYSA-N
- SMILES: O=C(CNC(C1C=CC=CC=1)C1C=CC=CC=1)NC(C#N)(C)C1CC1
Computed Properties
- Exact Mass: 333.184112366g/mol
- Monoisotopic Mass: 333.184112366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 477
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9Ų
- XLogP3: 3.1
N-(1-cyano-1-cyclopropylethyl)-2-[(diphenylmethyl)amino]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683719-0.05g |
N-(1-cyano-1-cyclopropylethyl)-2-[(diphenylmethyl)amino]acetamide |
878460-05-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1-cyclopropylethyl)-2-[(diphenylmethyl)amino]acetamide Related Literature
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Additional information on N-(1-cyano-1-cyclopropylethyl)-2-[(diphenylmethyl)amino]acetamide
Research Brief on N-(1-cyano-1-cyclopropylethyl)-2-[(diphenylmethyl)amino]acetamide (CAS: 878460-05-0)
N-(1-cyano-1-cyclopropylethyl)-2-[(diphenylmethyl)amino]acetamide (CAS: 878460-05-0) is a synthetic compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly as a modulator of specific biological targets. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activity, and therapeutic potential.
The compound's unique structure, featuring a cyano-cyclopropyl moiety and a diphenylmethylamino group, has drawn attention for its potential to interact with enzymes and receptors involved in various disease pathways. Recent in vitro studies have demonstrated its ability to inhibit key enzymes in inflammatory and neurodegenerative pathways, suggesting its utility as a lead compound for further optimization. Notably, its pharmacokinetic properties, including solubility and metabolic stability, have been characterized in recent preclinical studies.
One of the most promising areas of research involves the compound's potential as an allosteric modulator of G-protein coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry reported that N-(1-cyano-1-cyclopropylethyl)-2-[(diphenylmethyl)amino]acetamide exhibits selective binding to certain GPCR subtypes, with implications for the treatment of neurological disorders. The study employed advanced computational modeling techniques alongside traditional binding assays to elucidate the compound's mechanism of action.
Recent synthetic chemistry advancements have also improved the scalability of this compound's production. A team at the University of Cambridge developed a novel catalytic system in 2024 that significantly enhances the yield of the key synthetic step, addressing previous challenges in large-scale preparation. This development is particularly important as the compound moves closer to potential clinical evaluation.
Ongoing research is exploring structure-activity relationships (SAR) around this chemical scaffold. Several analogs have been synthesized and evaluated, with modifications to both the cyano-cyclopropyl and diphenylmethylamino portions of the molecule. These studies aim to optimize the compound's potency while minimizing potential off-target effects. Preliminary results suggest that certain modifications can significantly enhance selectivity for specific biological targets.
In conclusion, N-(1-cyano-1-cyclopropylethyl)-2-[(diphenylmethyl)amino]acetamide represents a promising chemical entity with multiple potential therapeutic applications. The convergence of recent synthetic chemistry advances, detailed mechanistic studies, and preclinical evaluations positions this compound as an important subject for continued investigation in chemical biology and drug discovery research.
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